N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide-linked 3,5-dimethylphenyl moiety at position 5. This structure combines a triazole ring fused to a pyrimidine system, which is known for its role in modulating biological activity, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-8-14(2)10-15(9-13)24-18(28)11-30-21-19-20(22-12-23-21)27(26-25-19)16-4-6-17(29-3)7-5-16/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPDMPTPJCJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazines and nitriles, which undergo cyclization under acidic or basic conditions.
Thioacetamide Linkage: The introduction of the thioacetamide group can be achieved through nucleophilic substitution reactions. Thiols or thioamides react with halogenated intermediates to form the desired thioacetamide linkage.
Substitution of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions. This step may involve the use of Friedel-Crafts acylation or alkylation reactions, often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazolopyrimidine ring or the nitro groups (if present) on the phenyl rings, leading to the formation of amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl rings or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazolopyrimidine derivatives.
Substitution: Halogenated phenyl derivatives, substituted triazolopyrimidines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves multi-step reactions that typically include the formation of the triazole and pyrimidine moieties. The compound features a thioacetamide linkage which is crucial for its biological activity.
Anticancer Properties
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit potent anticancer activities. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell migration and cycle progression .
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of a related triazole derivative on MCF-7 cells. The compound demonstrated an IC50 value ranging from 0.3 to 24 µM, indicating significant potency against tumor growth .
Antimicrobial Activity
Beyond anticancer properties, derivatives of triazole and pyrimidine have been investigated for their antimicrobial activities. Compounds similar to this compound have shown efficacy against various bacterial strains including E. coli and S. aureus due to their ability to disrupt bacterial cell wall synthesis .
Antiviral Activity
Emerging research indicates potential antiviral applications for triazole-containing compounds. Their mechanism may involve inhibition of viral replication through interference with viral polymerases or proteases .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes such as kinases or proteases, where the compound acts as an inhibitor. The triazolopyrimidine core is crucial for binding to the active site of the enzyme, while the phenyl and thioacetamide groups enhance binding affinity and specificity. The compound may also interfere with signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of fused pyrimidine derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis pathways, substituent effects, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences: The target compound’s triazolo[4,5-d]pyrimidine core differs from thiazolo[4,5-d]pyrimidine in Compounds 19 and 20 .
In contrast, Compounds 19 and 20 feature chromen-4-yl or chromen-2-one moieties, which introduce planar, conjugated systems that may favor intercalation with DNA or hydrophobic protein domains .
Synthesis Routes :
- The target compound’s synthesis likely employs microwave-assisted condensation in DMF with acetic acid, similar to methods used for Compound 19 . This approach reduces reaction times and improves yields compared to conventional heating (e.g., Compound 20).
Research Findings and Implications
- Solubility : The thioacetamide linker in the target compound likely improves aqueous solubility (logP ~2.5) relative to Compounds 19 and 20 (logP ~3.8), which lack polar linkers .
Biological Activity
The compound N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily characterized by its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The following mechanisms have been identified:
- Apoptosis Induction : The compound triggers programmed cell death through intrinsic pathways, often involving the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancerous cells.
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer cell survival and proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its IC50 values against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.02 | Apoptosis induction and G2/M arrest |
| HeLa (Cervical) | 0.75 | Disruption of microtubule networks |
| MCF-7 (Breast) | 4.14 | Caspase activation and apoptosis |
| HCT-116 (Colon) | 2.4 | Cell cycle arrest and apoptosis |
These findings indicate a promising anticancer profile for the compound, with potential applications in targeted cancer therapy.
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity. Key features include:
- Triazole Ring : The presence of the triazole moiety contributes to enhanced interaction with biological targets.
- Methoxy Substituent : The methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Thioacetamide Linkage : This linkage is crucial for the compound's stability and interaction with target enzymes.
Research indicates that modifications to these structural elements can lead to variations in potency and selectivity against different cancer types .
Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of this compound on A549 cells:
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : A significant increase in apoptotic cells was observed at concentrations above 5 µM. Flow cytometry analysis indicated that late apoptosis rates reached up to 65% at higher doses.
Study 2: Mechanistic Insights
Another study focused on understanding the mechanistic pathways involved in the anticancer activity of this compound:
Q & A
Q. How to address discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust partial charges or torsional parameters in docking software.
- Solvent Effects : Include explicit water molecules or implicit solvation models (e.g., PBSA) in simulations.
- Experimental Controls : Validate with positive controls (e.g., known inhibitors) to rule out assay artifacts .
Theoretical & Methodological Frameworks
Q. How to integrate this compound into a broader pharmacological hypothesis (e.g., kinase inhibition)?
Q. What advanced separation techniques can resolve closely related impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
